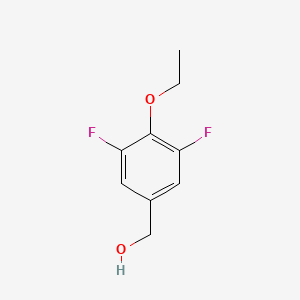

4-Ethoxy-3,5-difluorobenzyl alcohol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-ethoxy-3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTXCECYJMMZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290763 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-35-9 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 4-Ethoxy-3,5-difluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would be required for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy, benzyl (B1604629), and hydroxyl protons. The aromatic protons, being chemically equivalent due to the symmetrical substitution pattern, would likely appear as a triplet, due to coupling with the two adjacent fluorine atoms. The benzylic protons would be expected to produce a singlet, though coupling to the hydroxyl proton might be observed under certain conditions. The ethoxy group protons would present as a quartet and a triplet, characteristic of an ethyl group.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | ~6.8-7.2 | t | 2H |

| -CH₂OH | ~4.6 | s (or d) | 2H |

| -OH | Variable | s (broad) | 1H |

| -OCH₂CH₃ | ~4.1 | q | 2H |

| -OCH₂CH ₃ | ~1.4 | t | 3H |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of fluorine atoms, carbon-fluorine couplings (¹JCF, ²JCF, ³JCF, etc.) are expected, which will split the signals of the aromatic carbons. The number of unique carbon signals will reflect the molecule's symmetry.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| C -OH | ~60-65 | - |

| C -O | ~150-155 | d, ¹JCF |

| C -H | ~105-110 | t, ²JCF |

| C -CH₂OH | ~135-140 | t, ³JCF |

| -OC H₂CH₃ | ~65-70 | - |

| -OCH₂C H₃ | ~14-16 | - |

Fluorine-19 (¹⁹F) NMR Spectroscopy and Fluorine Interactions

¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This signal would likely be a triplet due to coupling with the two neighboring aromatic protons. The chemical shift will be indicative of the electronic environment of the fluorine atoms on the benzene (B151609) ring.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of carbon, hydrogen, fluorine, and oxygen in the correct proportions. The expected exact mass would be calculated based on the most abundant isotopes of these elements.

Fragmentation Pathway Analysis

In the mass spectrometer, the molecular ion of this compound would undergo fragmentation. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group, loss of water, and cleavage of the C-C bond between the aromatic ring and the benzylic carbon. The presence of the ethoxy and difluoro substituents would lead to characteristic fragmentation patterns. For instance, the loss of an ethyl group or ethylene (B1197577) from the ethoxy moiety would be expected. The fragmentation of the aromatic ring itself might also be observed.

Predicted Key Fragmentation Ions (m/z):

| Fragment | Description |

| [M]+• | Molecular ion |

| [M-OH]+ | Loss of hydroxyl radical |

| [M-H₂O]+• | Loss of water |

| [M-C₂H₅]+ | Loss of ethyl radical |

| [M-C₂H₄]+• | Loss of ethylene |

| [C₇H₅F₂O]+ | Benzylic cleavage |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is not publicly available, a detailed analysis of its constituent parts allows for the prediction of its characteristic absorption bands. The primary functional groups in this molecule are the hydroxyl (-OH) group of the alcohol, the ether linkage (-O-), the substituted benzene ring, and the carbon-fluorine (C-F) bonds.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a hallmark of the O-H stretching vibration in alcohols, with the broadening resulting from intermolecular hydrogen bonding. acs.org The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations typically found between 3000 and 3100 cm⁻¹, as well as characteristic C-C in-ring stretching absorptions at approximately 1450-1600 cm⁻¹. rsc.orgresearchgate.net The ethoxy group would exhibit C-O stretching vibrations, and the C-F bonds also have characteristic absorptions. In studies of similar fluorinated benzyl alcohols, the presence of fluorine atoms can influence the frequency of the O-H stretch. For instance, in 2,6-difluorobenzyl alcohol, the ν(OH) bands are observed to be slightly blue-shifted compared to non-fluorinated analogues. nih.gov

A summary of the expected IR absorption frequencies for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Alcohol | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C-C Stretch (in-ring) | 1450 - 1600 | |

| Alkyl | C-H Stretch (of CH₂) | ~2943 |

| Ether | C-O Stretch | 1220 ± 40 |

| Fluoroaromatic | C-F Stretch | ~1100-1300 |

This table presents predicted data based on characteristic frequencies of functional groups.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy provides high-resolution information about the structure and dynamics of molecules in the gas phase. For complex and flexible molecules like this compound, this technique is invaluable for determining precise molecular geometries and understanding internal motions.

Pulsed Jet Fourier Transform Microwave (FTMW) Spectroscopy

Pulsed jet Fourier Transform Microwave (FTMW) spectroscopy is the state-of-the-art technique for studying the rotational spectra of molecules like this compound. researchgate.netresearchgate.net In this method, the sample is seeded in an inert carrier gas and expanded into a high vacuum chamber, cooling the molecules to just a few Kelvin. This process simplifies the complex rotational spectrum by populating only the lowest energy rotational levels. Short, intense pulses of microwave radiation are then used to excite the molecules, and the resulting free induction decay is detected and Fourier-transformed to yield the rotational spectrum with extremely high resolution. This technique would be essential for resolving the fine and hyperfine structures arising from the nuclear spins of the hydrogen and fluorine atoms in this compound.

Conformational Analysis and Tunnelling Effects

The flexibility of the ethoxy and benzyl alcohol moieties suggests that this compound can exist in multiple conformations. The orientation of the -CH₂OH group relative to the benzene ring and the conformation of the ethyl group in the ethoxy substituent will determine the stable conformers. Studies on benzyl alcohol itself have revealed a complex rotational spectrum consistent with a gauche conformation of the oxygen atom. acs.orgnih.govresearchgate.net

A significant phenomenon expected for this molecule is quantum mechanical tunneling. In benzyl alcohol, tunneling motions occur due to the large amplitude internal rotation of the -CH₂OH group, which connects equivalent conformations. acs.orgnih.govresearchgate.net Fluorine substitution has been shown to dramatically alter the potential energy surface and, consequently, the tunneling splittings. For example, in 3,5-difluorobenzyl alcohol, the tunneling of the -CH₂OH group connects two equivalent minima above and below the aromatic ring, leading to observable splittings in the rotational transitions. researchgate.net The barrier for this interconversion has been estimated to be around 380 cm⁻¹. researchgate.net For this compound, similar tunneling effects are anticipated, and their analysis would provide detailed information about the barrier heights hindering the internal rotation of the hydroxymethyl group.

Determination of Spectroscopic Constants

The analysis of the high-resolution rotational spectrum obtained from FTMW spectroscopy allows for the precise determination of a set of spectroscopic constants. These constants are fundamental to characterizing the molecule's structure and dynamics. For each identified conformer of this compound, the following constants would be determined:

| Spectroscopic Constant | Description |

| Rotational Constants (A, B, C) | These are inversely proportional to the moments of inertia about the principal axes of the molecule and provide the primary information about the molecular geometry. |

| Centrifugal Distortion Constants (e.g., ΔJ, ΔJK) | These constants account for the slight stretching of the molecule as it rotates, which causes small deviations from a rigid rotor. |

| Nuclear Quadrupole Coupling Constants (for nuclei with spin I ≥ 1) | Not applicable for the most abundant isotopes in this molecule (¹H, ¹²C, ¹⁶O, ¹⁹F). |

| Tunneling Splitting Parameters | These parameters quantify the energy separation between rotational levels that are split due to quantum mechanical tunneling. |

The rotational constants for benzyl alcohol and its fluorinated derivatives have been extensively studied. rsc.orgresearchgate.net For instance, the analysis of these constants for 3,5-difluorobenzyl alcohol has provided clear evidence for its non-planar structure. researchgate.net By obtaining and analyzing these constants for this compound, a detailed picture of its three-dimensional structure and the energetic landscape of its internal motions can be constructed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies

The foundation of modern computational chemistry lies in the application of quantum mechanics to molecular systems. For a molecule such as 4-Ethoxy-3,5-difluorobenzyl alcohol, a combination of methods is often employed to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its efficiency and accuracy. This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Studies on related fluorinated benzyl (B1604629) alcohols have effectively used DFT methods to investigate their conformational properties and hydrogen-bonding capabilities.

Commonly used functionals for such analyses include B3LYP and MPWB1K, often paired with Pople-style basis sets like 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data, should it become available.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) are used to account for electron correlation more accurately than standard DFT approaches. For instance, investigations into the influence of fluorination on benzyl alcohol derivatives have utilized MP2 methods to provide benchmark data for comparison with DFT results.

Semi-empirical calculations, while less accurate, can be useful for preliminary analyses of large molecular systems or for dynamic simulations where computational cost is a significant factor. However, for detailed electronic structure analysis of a molecule like this compound, DFT and ab initio methods are preferred.

Molecular Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO would likely be localized on the electron-rich ethoxy-substituted benzene (B151609) ring, while the LUMO would be distributed over the aromatic system. The fluorine and hydroxyl substituents would significantly influence the energies and spatial distribution of these orbitals. DFT calculations on substituted benzyl alcohols have shown that the nature and position of substituents alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

| Orbital | Conceptual Significance | Predicted Characteristics for this compound |

| HOMO | Region of electron donation (nucleophilicity) | High electron density expected on the benzene ring, influenced by the electron-donating ethoxy group. |

| LUMO | Region of electron acceptance (electrophilicity) | Distributed across the aromatic ring, with potential contributions from the C-O and C-F antibonding orbitals. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | Expected to be influenced by the opposing electronic effects of the ethoxy and fluoro groups. |

This table is generated based on established chemical principles, as specific calculated values for this compound are not publicly available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in non-covalent interactions. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In this compound, the most negative potential would be expected around the oxygen atoms of the ethoxy and hydroxyl groups, as well as the fluorine atoms, making these sites potential hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. This type of analysis is crucial for understanding intermolecular interactions in condensed phases.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Molecules with significant charge asymmetry and high polarizability can exhibit Non-Linear Optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of these properties, such as the molecular polarizability (α) and the first-order hyperpolarizability (β).

The presence of both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups on the benzene ring of this compound suggests that it could possess NLO properties. The push-pull electronic nature of the substituents can lead to a significant dipole moment and enhance the hyperpolarizability. DFT calculations are a standard method for computing these NLO parameters. The magnitude of the calculated first-order hyperpolarizability (β) would be a key indicator of the molecule's potential for NLO applications.

| NLO Property | Significance | Theoretical Prediction Method |

| Dipole Moment (µ) | Measures the asymmetry of charge distribution. | DFT, Ab Initio |

| Polarizability (α) | Measures the ease of distortion of the electron cloud by an electric field. | DFT, Ab Initio |

| First-Order Hyperpolarizability (β) | Quantifies the second-order NLO response. | DFT, Ab Initio |

This table outlines the properties and methods typically used in NLO studies. Specific calculated values for this compound are not available in the cited literature.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a pivotal role in the supramolecular chemistry of fluorinated organic compounds. The presence of fluorine atoms, an ethoxy group, and a hydroxyl group in this compound suggests a complex interplay of these forces.

Quantum Theory of Atoms in Molecules (QTAIM)

The QTAIM, developed by Richard Bader, is a theoretical framework that defines atomic properties within a molecule based on the topology of the electron density. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative and qualitative information about the nature of the chemical bond.

For this compound, a QTAIM analysis would be expected to identify and characterize various intramolecular and intermolecular interactions. For instance, potential intramolecular hydrogen bonds between the hydroxyl group and the adjacent fluorine or oxygen atoms of the ethoxy group could be investigated. The analysis would also shed light on the nature of the C-F, C-O, and C-H bonds within the molecule.

A hypothetical data table for the QTAIM analysis of the most stable conformer of this compound might look like the following, although the values are purely illustrative due to the absence of actual research data.

| Bond/Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Nature of Interaction |

| O-H···F | Data not available | Data not available | Data not available | Hypothetical |

| C-H···O | Data not available | Data not available | Data not available | Hypothetical |

| C-F···H | Data not available | Data not available | Data not available | Hypothetical |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions in real space. It is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density (sign(λ₂)ρ), it is possible to identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

An RDG analysis of this compound would provide a visual representation of the non-covalent interactions within the molecule and between molecules in a dimer or crystal structure. The resulting 3D isosurfaces would highlight regions of strong attractive interactions, such as hydrogen bonds, in blue, weaker van der Waals interactions in green, and steric repulsion in red.

Without specific computational studies, it is not possible to generate the actual RDG plots or a data table summarizing the key non-covalent interactions for this compound.

Research Applications and Biological Activity Profiling of 4 Ethoxy 3,5 Difluorobenzyl Alcohol Derivatives

Design and Synthesis of Bioactive Analogues

The structural framework of 4-Ethoxy-3,5-difluorobenzyl alcohol is a key starting point for the synthesis of a diverse array of derivatives. Medicinal chemists utilize this scaffold to explore structure-activity relationships (SAR) by introducing various functional groups and modifying existing ones. The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating ethoxy group, creates a unique electronic environment on the phenyl ring that can influence binding affinities and potencies of the resulting analogues. Synthetic strategies often involve the modification of the benzylic alcohol to create ethers, esters, amines, and other functionalities, thereby expanding the chemical space and enabling the targeting of a wide range of biological molecules.

Odorant Receptor Modulators (e.g., SlitOR25 Agonist Discovery)

Scientific literature publicly available does not currently contain specific research on the design and synthesis of this compound derivatives as modulators of the odorant receptor SlitOR25. While the structural motifs present in this compound could theoretically be explored for interaction with olfactory receptors, no dedicated studies have been published to date. The discovery of agonists for specific odorant receptors is a growing field of interest for potential applications in flavor and fragrance, as well as in understanding the physiological roles of these receptors beyond olfaction. Future research may yet explore the potential of this chemical scaffold in the modulation of SlitOR25 and other odorant receptors.

Enzyme Inhibitors

The this compound core has been incorporated into molecules designed to inhibit various enzymes, demonstrating its utility as a pharmacophore in drug discovery. The following subsections detail the application of its derivatives as inhibitors of several key enzymes.

There is currently no specific published research detailing the synthesis or evaluation of this compound derivatives as inhibitors of monoamine oxidase (MAO). MAO inhibitors are a class of compounds that block the activity of the MAO enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. researchgate.net As such, they have been developed for the treatment of depression and neurodegenerative diseases like Parkinson's disease. ebi.ac.uk The development of new MAO inhibitors often focuses on achieving selectivity for either the MAO-A or MAO-B isoform to minimize side effects. ebi.ac.uk While various chemical scaffolds have been explored for MAO inhibition, the 4-ethoxy-3,5-difluorobenzyl moiety has not been specifically reported in this context.

Derivatives of the related 4-ethoxy-azaindazole scaffold have been identified as potent inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels. acs.org Elevated PDE4 activity is associated with inflammatory conditions and has been identified as a therapeutic target for diseases such as alcohol use disorder (AUD) and alcoholic liver disease (ALD). acs.orgnih.gov

In a notable study, a series of 5-azaindazole analogues were synthesized and evaluated for their PDE4 inhibitory activity. Systematic optimization led to the discovery of the compound ZL40, which incorporates a 4-ethoxy-6-chloro-5-azaindazole core. ZL40 demonstrated significant potency as a PDE4 inhibitor with a favorable pharmacokinetic profile. acs.org

| Compound | Target | IC₅₀ (nM) | Oral Bioavailability (F%) | Therapeutic Indication |

| ZL40 | PDE4 | 37.4 | 94% | Alcohol Use Disorder, Alcoholic Liver Disease |

This table presents the inhibitory concentration and bioavailability of a key PDE4 inhibitor derivative.

The research highlighted that ZL40 exhibited therapeutic potential by reducing alcohol intake and mitigating alcohol-induced liver injury and inflammation in preclinical models. acs.org This underscores the potential of the ethoxy-substituted scaffold in the design of novel PDE4 inhibitors.

Currently, there is no specific research available that describes the design and synthesis of this compound derivatives as inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of certain proteins, including the Ras family of small GTPases, which are critical regulators of cell growth and proliferation. acs.org Inhibition of ICMT is being explored as a potential anti-cancer strategy. While various chemical classes of ICMT inhibitors have been investigated, the this compound scaffold has not been reported in this context.

The difluorobenzyl-indazole core, which shares structural similarities with this compound, has been a key component in the development of potent inhibitors of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). nih.gov These kinases are involved in cell proliferation, differentiation, and survival, and their dysregulation is implicated in various cancers. nih.gov

One significant compound, referred to as 4–3 in a prominent study, features a difluorobenzyl-indazole moiety and has demonstrated potent pan-TRK inhibitory activity. nih.gov This compound was also found to be active against ALK and ROS1 kinases. The difluorobenzyl group plays a crucial role in establishing favorable contacts within the kinase binding pocket. nih.gov

| Compound | Target | IC₅₀ (µM) | Cellular Activity (KM-12 cell line IC₅₀, µM) |

| 4–3 | TRKA | 0.001 | 0.0017 |

| TRKB | 0.003 | ||

| TRKC | 0.005 | ||

| ALK | - | ||

| ROS1 | 0.007 | ||

| 5–3 | TRKA | < 0.003 | - |

| TRKB | < 0.003 | ||

| TRKC | < 0.003 |

This table summarizes the inhibitory concentrations of key TRK inhibitor derivatives.

Further modifications, such as the introduction of a tertiary alcohol, led to the development of analogue 5–3, which exhibited optimal pan-TRK activity. nih.gov These findings highlight the importance of the substituted benzyl (B1604629) motif in achieving high-potency TRK inhibition.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. The presence and positioning of the ethoxy and difluoro groups play a crucial role in determining the compound's interaction with biological targets. tandfonline.comresearchgate.net

The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity. tandfonline.com Specifically, the difluoromethyl group (CF2H) can act as a hydrogen bond donor, potentially enhancing the binding affinity of a drug to its target. nih.gov This group is also a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common in many pharmaceuticals. nih.gov

The interplay between the ethoxy group and the difluoro substituents on the benzene (B151609) ring of this compound is a key area of SAR studies. The substitution pattern on the aromatic ring can significantly influence the molecule's electronic properties and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scienceforecastoa.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. scienceforecastoa.comnih.gov

For benzyl alcohol derivatives, QSAR models have been developed to predict their relative toxicity. nih.gov One study found that a simple linear relationship between the logarithm of the biological response and the 1-octanol/water partition coefficient (log Kow) was not sufficient to accurately predict toxicity. However, the inclusion of the Hammett sigma constant (σ), which accounts for electronic effects, significantly improved the predictive power of the QSAR model. nih.gov This highlights the importance of considering electronic parameters in addition to lipophilicity when studying the activity of substituted benzyl alcohols.

CoMFA is a 3D-QSAR technique that correlates the 3D steric and electrostatic fields of a molecule with its biological activity. While specific CoMFA studies on this compound were not found, this methodology is widely used in drug design to understand the spatial requirements for optimal ligand-receptor interactions. researchgate.net

Table 1: Key Physicochemical Descriptors in QSAR Studies of Benzyl Alcohol Derivatives

| Descriptor | Description | Relevance to Biological Activity |

| log Kow | 1-Octanol/water partition coefficient | Measures the lipophilicity of a compound, which influences its ability to cross cell membranes. nih.gov |

| Hammett sigma (σ) | Electronic parameter | Quantifies the electron-donating or electron-withdrawing nature of substituents on an aromatic ring, affecting binding interactions. nih.gov |

| Dipole Moment (μ) | Measure of molecular polarity | Influences long-range electrostatic interactions with biological targets. biolscigroup.usscholars.direct |

| E HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons in chemical reactions. biolscigroup.usscholars.direct |

Antiviral and Antimicrobial Agents

Benzyl alcohol and its derivatives have demonstrated antimicrobial properties. google.comphexcom.comresearchgate.net They are known to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. google.comphexcom.com The antimicrobial activity of benzyl alcohol is optimal at a pH below 5 and diminishes significantly above pH 8. phexcom.com

The introduction of fluorine into a molecule can enhance its biological activity, including antimicrobial and antiviral effects. tandfonline.com For example, fluorinated quinolones have shown increased gyrase-complex binding and cell penetration compared to their non-fluorinated counterparts. tandfonline.com While specific studies on the antiviral activity of this compound are not prevalent in the searched literature, the structural motifs present suggest potential in this area. The development of new antiviral drugs often involves the exploration of natural products and their derivatives, with a focus on their structure-activity relationships. frontiersin.orgmdpi.com

Anti-Fibrotic Agents

Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix, leading to organ damage. nih.gov The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of fibrosis. nih.gov Research into anti-fibrotic agents has explored various compounds that can inhibit the activation of fibroblasts and the production of collagen.

Fluorinated compounds have been investigated for their potential as anti-fibrotic agents. nih.gov For example, certain fluorinated 3,3-disubstituted 2-oxindoles have been shown to inhibit the expression of collagen I and α-smooth muscle actin (α-SMA), key markers of fibrosis. nih.gov Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, has inspired the synthesis of new derivatives with improved anti-fibrotic activity. nih.gov Derivatives with benzyl groups attached to the pyridin-2(1H)-one moiety have shown significantly enhanced activity compared to the parent compound. nih.gov Given these findings, derivatives of this compound could be of interest in the search for novel anti-fibrotic therapies.

Radiopharmaceutical Development and Isotopic Labeling Strategies (e.g., 18F-labeling of difluoroalkyl ethers)

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The relatively long half-life of ¹⁸F (109.8 minutes) makes it an ideal candidate for labeling molecules for PET imaging studies. nih.govnih.gov

The development of methods for ¹⁸F-labeling of difluoroalkyl ethers is an active area of research. researchgate.net One approach involves the fluorodesulfurization of thionoesters using silver(I) fluoride (B91410) (AgF) to produce difluoromethyl groups. researchgate.net This method has been adapted for the production of ¹⁸F-labeled derivatives. researchgate.net Another strategy for synthesizing ¹⁸F-labeled α,α-difluoromethylalkanes involves the nucleophilic substitution of α-bromo-α-fluoroalkanes, which can be automated for efficient PET tracer production. thieme-connect.de

Isotopic labeling of molecules like crizotinib (B193316) with ¹⁸F has been achieved to study their in vivo pharmacokinetics using PET imaging. mdpi.comresearchgate.net This involves synthesizing a suitable precursor that can undergo a radiolabeling reaction to introduce ¹⁸F without altering the drug's chemical structure. mdpi.comresearchgate.net Given the presence of a difluoro-substituted aromatic ring in this compound, it represents a potential scaffold for the development of novel ¹⁸F-labeled PET tracers.

Applications in Advanced Materials Science

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. chemimpex.com Benzyl alcohol derivatives, particularly those with specific functional groups, have been utilized in the synthesis of advanced polymers. umass.edu For instance, o-nitrobenzyl alcohol derivatives are used as photolabile groups in polymers, allowing for the creation of photodegradable hydrogels and patterned thin films. umass.edu

The incorporation of fluorinated monomers, such as 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, into polyesters has been shown to disrupt crystallinity and enhance transparency. researchgate.net Poly(vinyl alcohol) has been grafted with fluorinated protic ionic liquids to create materials with potential applications as proton exchange membranes in fuel cells. nih.gov The unique structure of this compound, with its combination of fluorine and an alcohol functional group, makes it a candidate for incorporation into polymers to impart specific properties. chemimpex.com

Future Research Directions and Emerging Trends

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug discovery and development. For 4-Ethoxy-3,5-difluorobenzyl alcohol, the development of efficient asymmetric synthetic routes to obtain specific stereoisomers is a critical research objective. While direct studies on the asymmetric synthesis of this specific alcohol are not extensively documented, established methods for analogous substituted benzyl (B1604629) alcohols provide a clear roadmap for future investigations.

Key strategies are anticipated to revolve around the asymmetric reduction of a corresponding ketone precursor, 4-ethoxy-3,5-difluorobenzophenone, or the asymmetric addition of nucleophiles to 4-ethoxy-3,5-difluorobenzaldehyde. Transition-metal-catalyzed reactions, which have proven highly effective for similar transformations, are a promising avenue. researchgate.netorganic-chemistry.org For instance, catalysts based on rhodium, ruthenium, or iridium, in conjunction with chiral ligands, could facilitate highly enantioselective transfer hydrogenation or asymmetric hydrogenation processes. organic-chemistry.org

Another viable approach involves the use of chiral auxiliaries. A sulfoxide (B87167) chiral auxiliary, for example, can be employed to direct the stereoselective addition of organometallic reagents to an aldehyde, yielding tertiary alcohols in high diastereomeric and enantiomeric purity. nih.gov Subsequent reductive cleavage of the auxiliary would then furnish the desired chiral benzyl alcohol. nih.gov The stereodivergent synthesis of benzylic alcohol derivatives using a palladium/copper co-catalyzed asymmetric substitution reaction represents another advanced technique that could be adapted for this purpose. researchgate.net

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Method | Catalyst/Reagent | Precursor | Potential Advantages |

| Asymmetric Transfer Hydrogenation | [Cp*RhCl((R,R)-TsDPEN)] | 4-ethoxy-3,5-difluorobenzophenone | High enantioselectivity, mild reaction conditions |

| Asymmetric Addition with Chiral Auxiliary | Sulfoxide Chiral Auxiliary + Organometallic Reagent | 4-ethoxy-3,5-difluorobenzaldehyde | High diastereoselectivity and enantioselectivity |

| Pd/Cu Co-catalyzed Asymmetric Substitution | Pd/Cu Catalyst with Chiral Ligand | Benzylic geminal dicarboxylate derivative | Stereodivergent synthesis, high yields |

Advanced Computational Tools for Predictive Design

Computational chemistry offers powerful tools for the predictive design of novel molecules with desired properties, thereby accelerating the research and development process. For this compound and its derivatives, computational methods can provide invaluable insights into their structure-activity relationships (SAR).

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (Comparative Molecular Field Analysis, CoMFA, and Comparative Molecular Similarity Indices Analysis, CoMSIA) are instrumental in this regard. arabjchem.org These methods can be employed to build predictive models that correlate the structural features of a series of related compounds with their biological activities. For instance, a CoMFA study on benzyl vinylogous derivatives successfully generated a model with high predictive ability for PDE3B inhibition, highlighting the influence of steric and electrostatic fields on activity. arabjchem.org Such an approach could be applied to a library of this compound derivatives to guide the design of more potent and selective compounds.

Furthermore, density functional theory (DFT) calculations can be utilized to understand the stereochemical outcomes of reactions and the conformational preferences of the molecule. researchgate.net The influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives has been investigated using quantum chemical methods, revealing the significant role of intramolecular interactions. consensus.app Similar computational analyses could elucidate the impact of the ethoxy and difluoro substituents on the reactivity and intermolecular interactions of this compound. Molecular docking simulations can also predict the binding modes and affinities of these derivatives with biological targets, such as enzymes or receptors. nih.govchapman.edu

Table 2: Application of Computational Tools in the Study of this compound Derivatives

| Computational Method | Application | Predicted Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Predictive modeling of biological activity | Identification of key structural features for enhanced potency and selectivity |

| Density Functional Theory (DFT) | Analysis of reaction mechanisms and conformational preferences | Understanding stereochemical outcomes and molecular stability |

| Molecular Docking | Prediction of ligand-receptor interactions | Identification of potential biological targets and binding modes |

Novel Biomedical Applications and Target Identification

The unique combination of ethoxy and difluoro groups in this compound suggests a range of potential biomedical applications. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. rsc.org The ethoxy group can also contribute to favorable pharmacokinetic properties.

While direct biological evaluations of this compound are limited, the activities of structurally related compounds offer clues to its potential therapeutic utility. For instance, various substituted benzyl alcohol derivatives have been investigated for a wide array of pharmacological activities. The structural motif is present in molecules designed as inhibitors of enzymes such as phosphodiesterase 4 (PDE4), which is a target for treating alcohol use disorder and related liver diseases. nih.gov Derivatives of 2-phenylaminopyrimidine containing a benzyl alcohol moiety have been explored as EGFR inhibitors for cancer therapy. researchgate.net

Future research should focus on a broad biological screening of this compound and its derivatives to identify novel biological targets. This could involve high-throughput screening against a panel of enzymes and receptors implicated in various diseases. Based on the screening results, further optimization of the lead compounds can be pursued to enhance their potency and selectivity. The synthesis and biological evaluation of derivatives, such as hydrazone hybrids, have proven to be a successful strategy in the discovery of new therapeutic agents. nih.gov

Table 3: Potential Therapeutic Areas for this compound Derivatives

| Potential Therapeutic Area | Rationale based on Structurally Related Compounds |

| Oncology | Inhibition of receptor tyrosine kinases like EGFR |

| Inflammatory Disorders | Modulation of inflammatory pathways through enzyme inhibition (e.g., PDE4) |

| Neurological Disorders | Targeting enzymes and receptors in the central nervous system |

| Infectious Diseases | Potential as antimicrobial or antiparasitic agents |

Q & A

Q. What are the common synthetic routes for preparing 4-ethoxy-3,5-difluorobenzyl alcohol in laboratory settings?

The compound can be synthesized via two primary routes:

- Nucleophilic substitution : Starting from a benzyl bromide derivative, the ethoxy group is introduced via an SN2 reaction with sodium ethoxide under reflux in anhydrous ethanol .

- Reduction : Reduction of 4-ethoxy-3,5-difluorobenzoic acid using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by quenching with aqueous ammonium chloride .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.2 ppm), the ethoxy group (δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂), and hydroxyl protons (broad peak at δ 2–5 ppm) .

- FTIR : Peaks at 3300–3500 cm⁻¹ (O-H stretch), 1250–1100 cm⁻¹ (C-F stretches), and 1050–1000 cm⁻¹ (C-O-C ether stretch) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 188 (C₉H₁₀F₂O₂) .

Q. How is the purity of this compound assessed post-synthesis?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

- Melting point analysis : Compare observed melting point (literature range: 98–99°C) to theoretical values .

Advanced Research Questions

Q. How can the reactivity of the fluorine atoms in this compound be exploited in further functionalization?

The fluorine atoms undergo nucleophilic aromatic substitution (NAS) under specific conditions:

- Amine substitution : React with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80–100°C using potassium carbonate (K₂CO₃) as a base .

- Thiol substitution : Use sodium hydride (NaH) as a base in THF with alkanethiols at room temperature .

Q. What strategies mitigate competing side reactions during synthesis?

- Protecting groups : Temporarily protect the hydroxyl group with trimethylsilyl chloride (TMSCl) to prevent unwanted ether cleavage during substitution .

- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to avoid hydrolysis of intermediates .

Q. What are the challenges in achieving regioselective substitution on the benzene ring?

- Steric and electronic effects : The ethoxy group directs substitution to the para position, while fluorine atoms deactivate the ring. Computational modeling (e.g., DFT) predicts reactive sites, validated experimentally via kinetic isotope effects .

- Catalytic strategies : Palladium-catalyzed C-H activation for selective functionalization .

Q. How does the electronic effect of the ethoxy group influence stability under acidic conditions?

- Resonance stabilization : The ethoxy group donates electron density via resonance, stabilizing the benzyl alcohol against protonation. However, strong acids (e.g., H₂SO₄) can cleave the ethoxy group, forming 3,5-difluorobenzyl alcohol. This is studied via pH-dependent NMR and kinetic monitoring .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of vapors .

- Storage : Keep in a sealed container at 2–8°C, away from oxidizers .

Contradictions and Validation

- Reduction vs. substitution : suggests LiAlH₄ for reduction, but alternative methods (e.g., NaBH₄/I₂) may require validation for this specific substrate.

- Fluorine reactivity : While NAS is feasible (), competing elimination reactions may occur under strongly basic conditions, necessitating optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.